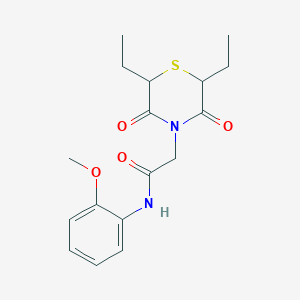

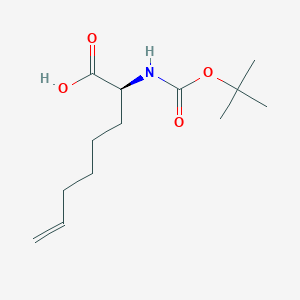

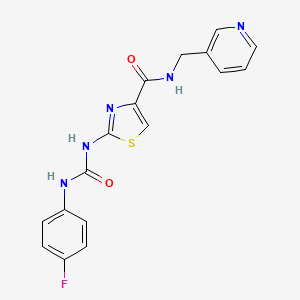

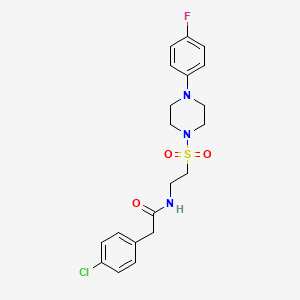

![molecular formula C9H11N5 B2570015 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912906-12-8](/img/structure/B2570015.png)

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

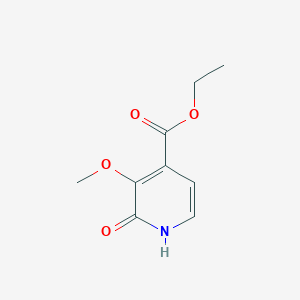

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings, and its unique structure has made it a target for many researchers in the field of medicinal chemistry.

Applications De Recherche Scientifique

Inhibition and Pharmacokinetics in Cognitive Disorders

A compound structurally related to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, namely PF-04447943, has been identified as a selective PDE9A inhibitor, useful in cognitive disorders. It shows promise due to its ability to elevate central cGMP levels in the brain, exhibit procognitive activity in rodent models, and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirm its tolerability and efficacy in humans, specifically in elevating cGMP in cerebral spinal fluid, making it a valuable tool for testing clinical hypotheses in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Nanosystem Approaches for Drug Delivery

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, including compounds related to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, poses a challenge in their development as clinical drug candidates. To improve their solubility profile and pharmacokinetic properties, albumin nanoparticles and liposomes have been developed for these compounds. Encapsulation in liposomes, in particular, has proven effective in overcoming poor water solubility, suggesting a significant advancement in drug delivery for this class of compounds (Vignaroli et al., 2016).

Enzyme Inhibition Properties

Pyrazolo[3,4-d]pyrimidines, including derivatives synthesized by alkylating the N1 nitrogen atom of the compound, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. These compounds exhibit significant inhibition properties, with one compound in particular showing notable selectivity and potency as a CA I inhibitor. This highlights their potential application in pharmacology studies, particularly in conditions where enzyme inhibition is therapeutic (Aydin et al., 2021).

Crystal Structure and Molecular Interactions

Research into the crystal structures of compounds containing the pyrazolo[3,4-d]pyrimidine ring, similar to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, reveals interesting insights into their molecular conformations. Studies have shown intermolecular stacking due to aromatic pi-pi interactions between the pyrazolo[3,4-d]pyrimidine rings, contributing to our understanding of their chemical behavior and potential interactions in biological systems (Avasthi et al., 2003).

Anticancer and Antimicrobial Activities

Compounds based on the pyrazolo[3,4-d]pyrimidine nucleus have shown promising anticancer and antimicrobial activities. This includes the synthesis of various structural analogs possessing amino acid moieties, exhibiting significant in vitro activity against cancer cell lines and in vivo radioprotective activity. Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated moderate to outstanding antimicrobial activity against a range of bacteria and fungi, marking them as potential leads for new antimicrobial agents (Ghorab et al., 2009; El-sayed et al., 2017).

Orientations Futures

: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : Design, Synthesis of New Pyrazolo[3,4-d]Pyrimidine Derivatives and In Vitro Evaluation of Antiproliferative Activity against Leukemia Cell Lines. (2022). Springer. Link : Identification of 6-amino

Propriétés

IUPAC Name |

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYSFUNMORHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

![Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2569938.png)

![{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride](/img/structure/B2569939.png)

![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)

![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2569952.png)